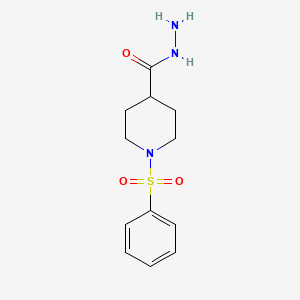

1-(Phenylsulfonyl)piperidine-4-carbohydrazide

説明

Chemical Significance and Research Relevance

The chemical significance of 1-(phenylsulfonyl)piperidine-4-carbohydrazide extends across multiple domains of contemporary pharmaceutical research, particularly in the development of enzyme inhibitors and bioactive compounds. Studies have demonstrated that derivatives incorporating this core structure exhibit potent inhibitory activities against acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets for neurodegenerative disease therapeutics. The phenylsulfonyl moiety contributes significantly to the binding affinity and selectivity profiles of these compounds, as molecular docking analyses have revealed specific interactions with key amino acid residues in enzyme active sites. Research conducted on related phenylsulfonyl piperidine derivatives has shown that the sulfonyl group engages in hydrogen bonding interactions with tyrosine, glycine, and histidine residues, while participating in multiple π-π interactions with tryptophan and phenylalanine residues within enzyme binding pockets.

The carbohydrazide functional group serves as a versatile chemical handle for further structural elaboration, enabling the synthesis of diverse heterocyclic systems through cyclization reactions. This functionality has been exploited in the preparation of oxadiazole derivatives, where this compound undergoes cyclization with carbon disulfide under basic conditions to yield 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol derivatives. These transformations highlight the compound's utility as a synthetic intermediate in the construction of complex molecular architectures with enhanced biological activities.

Contemporary research has also established the relevance of this compound class in developing inhibitors for various therapeutic targets. Molecular docking studies have revealed favorable binding interactions with vascular endothelial growth factor receptor-2, demonstrating the potential for anticancer applications. The structural framework provided by this compound allows for systematic modification of substituents to optimize pharmacological properties while maintaining essential binding interactions with biological targets.

特性

IUPAC Name |

1-(benzenesulfonyl)piperidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c13-14-12(16)10-6-8-15(9-7-10)19(17,18)11-4-2-1-3-5-11/h1-5,10H,6-9,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRAIHPUMFTNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601202023 | |

| Record name | 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312534-14-8 | |

| Record name | 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312534-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylsulfonyl)-4-piperidinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate (Intermediate 1)

- Starting Materials: Ethyl piperidine-4-carboxylate and benzenesulfonyl chloride.

- Reaction Conditions: The reaction is performed in an aqueous medium with the pH maintained at approximately 9.0 by slow addition of 5% sodium carbonate solution at 0–5 °C.

- Procedure: Benzenesulfonyl chloride is added dropwise over 10–15 minutes to the stirred mixture. After complete addition, the temperature is gradually increased to about 30 °C and the reaction progress is monitored by thin-layer chromatography (TLC).

- Workup: Upon completion, the pH is adjusted to 2.0 using concentrated hydrochloric acid, precipitating the product which is filtered, washed with distilled water, and dried.

- Yield: Typically high, around 80% or more.

- Characterization: IR, ¹H-NMR, and mass spectrometry confirm the structure.

Key Spectral Data for Intermediate 1:

| Technique | Data (cm⁻¹ or ppm) | Assignment |

|---|---|---|

| IR (KBr) | 1760 | Ester carbonyl (C=O) stretch |

| 1329 | Sulfonyl (S=O) stretch | |

| ¹H-NMR | 7.78 (dd), 7.65 (m) | Aromatic protons of phenyl ring |

| 4.2 (q) | Ethyl ester protons |

Conversion to this compound (Target Compound 2)

- Starting Material: Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate (Intermediate 1).

- Reagents: Hydrazine hydrate.

- Solvent: Methanol.

- Reaction Conditions: Refluxing the solution of Intermediate 1 in methanol with hydrazine hydrate for approximately 4 hours.

- Monitoring: TLC is used to track the reaction progress.

- Workup: After completion, the solvent is removed, and the product is isolated by filtration and washing.

- Yield: Approximately 80%.

- Characterization: IR shows characteristic N-H and C=O stretches; ¹H-NMR confirms the presence of hydrazide NH2 protons.

Key Spectral Data for Target Compound 2:

| Technique | Data (cm⁻¹ or ppm) | Assignment |

|---|---|---|

| IR (KBr) | 3310 | N-H stretch (hydrazide) |

| 1630 | Amide carbonyl (C=O) stretch | |

| ¹H-NMR | 7.85 (s) | NH-CO proton |

| 1.9 (s) | NH2 protons |

Further Derivatization (Optional)

- The carbohydrazide (2) can be reacted with various alkyl or aryl sulfonyl chlorides under basic aqueous conditions (pH ~9, maintained by Na2CO3) at 0–5 °C to yield N′-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives.

- The reaction mixture is stirred for 2–3 hours, then acidified to pH 2.0 to precipitate the products.

- These derivatives have been characterized by IR, ¹H-NMR, and mass spectrometry and evaluated for biological activities.

Summary Table of Preparation Steps

| Step | Reactants/Conditions | Product | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Ethyl piperidine-4-carboxylate + benzenesulfonyl chloride, Na2CO3, 0–30 °C | Ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate (1) | ~80 | pH maintained at 9.0, aqueous medium |

| 2 | Compound 1 + hydrazine hydrate, methanol, reflux 4 h | This compound (2) | ~80 | Reflux, monitored by TLC |

| 3 | Compound 2 + alkyl/aryl sulfonyl chlorides, Na2CO3, 0–5 °C, aqueous | N′-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazides (4a–n) | Variable | pH maintained at 9.0, acidified to pH 2.0 |

化学反応の分析

Types of Reactions

1-(Phenylsulfonyl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonyl derivatives, while reduction produces sulfides .

科学的研究の応用

1-(Phenylsulfonyl)piperidine-4-carbohydrazide is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

Industry: It is employed in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(Phenylsulfonyl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction is mediated through hydrogen bonding and electrostatic interactions, affecting the molecular pathways involved .

類似化合物との比較

Comparison with Structural Analogs

Sulfonyl Group Variants

Modifications to the phenylsulfonyl group significantly influence biological activity and physicochemical properties. Key analogs include:

Table 1: Structural and Functional Comparison of Sulfonyl Variants

Key Observations :

Heterocyclic Derivatives

The carbohydrazide moiety is frequently cyclized to form 1,3,4-oxadiazoles or triazoles, which exhibit enhanced bioactivity:

Table 2: Bioactive Heterocyclic Derivatives

Key Observations :

Enzyme Inhibitory Activity

Sulfonamide-containing analogs demonstrate activity against enzymes like carbonic anhydrase and BACE1:

Table 3: Enzyme Inhibition Profiles

生物活性

1-(Phenylsulfonyl)piperidine-4-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by a piperidine ring, a phenylsulfonyl group, and a carbohydrazide moiety, this compound exhibits various biological properties that may be harnessed for therapeutic applications, particularly in the fields of antibacterial and enzyme inhibition.

Chemical Structure

The molecular structure of this compound includes:

- Piperidine Ring : A six-membered saturated heterocyclic compound.

- Phenylsulfonyl Group : A functional group that enhances the compound's reactivity and biological activity.

- Carbohydrazide Moiety : Contributes to the compound's interaction with biological targets.

Antibacterial Properties

Research indicates that this compound demonstrates significant antibacterial activity. It has been identified as a candidate for developing new antibiotics due to its ability to inhibit bacterial growth. Studies involving molecular docking simulations suggest that the compound interacts effectively with enzymes involved in bacterial metabolism, indicating its potential as a lead compound in drug discovery aimed at treating bacterial infections.

Enzyme Inhibition

The compound has shown promising results in enzyme inhibition studies, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in neurotransmitter regulation, and their inhibition could lead to increased levels of acetylcholine and butyrylcholine in the synaptic cleft. This mechanism may have therapeutic implications for conditions such as Alzheimer's disease.

The mechanism of action of this compound involves:

- Binding Interactions : The sulfonyl group forms strong interactions with proteins and enzymes through hydrogen bonding and electrostatic interactions.

- Inhibition Pathways : By inhibiting specific enzymes, the compound can alter molecular pathways involved in disease processes, particularly those related to cholinergic activity and bacterial metabolism .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the N'-[(alkyl/aryl)sulfonyl] moiety significantly influence the inhibitory activity against AChE and BChE. Certain derivatives exhibit enhanced potency, suggesting that further optimization of this scaffold could yield more effective inhibitors .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(phenylsulfonyl)piperidine-4-carbohydrazide and its derivatives?

- Methodological Answer : The compound is typically synthesized via coupling reactions using carbodiimide reagents. For example, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid is activated with EDCI and HOBt in anhydrous acetonitrile, followed by reaction with substituted amines. Purification involves sequential washing (water, NaHCO₃, citric acid) and recrystallization from ethanol . Yields vary (39–71%) depending on substituents (e.g., 4-methoxyphenylpiperazine gave 64% yield for compound 6 ) .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Essential techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm piperidine ring conformation and sulfonyl/hydrazide group integration (e.g., δ ~7.45 ppm for NH₂ in compound 5 ) .

- Elemental analysis : To validate purity (e.g., compound 5 showed %C 59.29 vs. calculated 59.24) .

- IR spectroscopy : Peaks at ~1612–1621 cm⁻¹ confirm carbonyl and sulfonamide bonds .

Q. How can researchers ensure reproducibility in synthesizing derivatives with varying substituents?

- Methodological Answer : Standardize reaction conditions (e.g., anhydrous CH₃CN, 30-min activation with EDCI/HOBt) and monitor substituent steric/electronic effects. For example, bulky groups like benzylpiperazine (compound 11 ) reduced yields (44%) compared to smaller substituents (e.g., 71% for o-tolylpiperazine in compound 7 ) .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl/alkyl substituents) influence the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., 4-chlorophenyl in compound 10 ) enhance enzyme inhibition (e.g., carbonic anhydrase) due to increased electrophilicity .

- Hydrophobic substituents (e.g., n-heptyl in compound 12 ) improve membrane permeability but may reduce solubility (logP ~3.5) .

- Use in vitro assays (e.g., enzyme kinetics) to quantify IC₅₀ shifts and validate SAR hypotheses .

Q. What strategies resolve contradictions in spectroscopic or analytical data for structurally similar derivatives?

- Methodological Answer :

- Cross-validate techniques : Combine NMR with high-resolution mass spectrometry (HRMS) to distinguish isomers (e.g., meta vs. para substitution in arylpiperazines) .

- Thermal analysis : DSC/TGA (e.g., compound 12 melts at 88–89°C) confirms crystallinity and identifies polymorphic forms .

- Replicate synthesis : Reproduce reactions under inert atmospheres to rule out oxidation artifacts (e.g., sulfone vs. sulfide byproducts) .

Q. How can reaction yields be optimized for low-yielding derivatives?

- Methodological Answer :

- Solvent optimization : Replace CH₃CN with DMF for polar substrates to improve solubility .

- Catalytic additives : Use DMAP to accelerate coupling reactions for sterically hindered amines .

- Purification : Employ column chromatography (e.g., silica gel, EtOAc/hexane) instead of recrystallization for complex mixtures .

Q. What safety protocols are critical when handling sulfonamide-hydrazide derivatives?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation of fine powders .

- Toxicity mitigation : Avoid prolonged skin contact (risk of irritation; H315/H319) and use fume hoods to limit exposure to hydrazide intermediates .

- Waste disposal : Neutralize acidic byproducts (e.g., citric acid washes) before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。